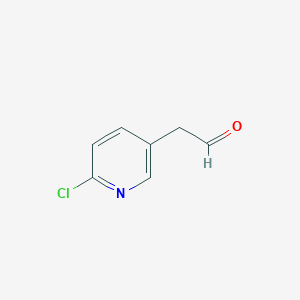

2-(6-Chloropyridin-3-YL)acetaldehyde

CAS No.:

Cat. No.: VC16716434

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClNO |

|---|---|

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | 2-(6-chloropyridin-3-yl)acetaldehyde |

| Standard InChI | InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |

| Standard InChI Key | GWBWOJOBHIQSTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1CC=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-(6-Chloropyridin-3-yl)acetaldehyde belongs to the class of substituted pyridine aldehydes. The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent at the 6-position, significantly influences the compound’s electronic distribution. The aldehyde group at the 3-position introduces a reactive site for nucleophilic additions, condensations, and redox reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 955114-19-9 |

| Purity Standards | ≥97% (HPLC) |

The compound’s planar pyridine ring and aldehyde’s sp²-hybridized carbonyl carbon create a conjugated system, enhancing stability and resonance interactions. Computational models predict a dipole moment of approximately 3.2 D, driven by the electronegativity of chlorine and oxygen .

Synthesis and Reactivity

Synthetic Pathways

Industrial synthesis of 2-(6-Chloropyridin-3-yl)acetaldehyde typically involves multistep protocols:

-

Pyridine Ring Formation: Starting from pyridine precursors, chlorination at the 6-position is achieved using or under controlled conditions.

-

Aldehyde Introduction: The aldehyde group is introduced via oxidation of a methyl group using reagents like or through Vilsmeier-Haack formylation.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | , 60°C, 12h | 85 |

| 2 | , , 80°C | 72 |

Reactivity Profile

The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols, forming imines, hydrazones, and acetals, respectively. For example, reaction with hydroxylamine yields the corresponding oxime, a precursor for heterocyclic compounds. The chlorine substituent facilitates electrophilic aromatic substitution at the 2- and 4-positions, enabling further functionalization .

Applications in Medicinal Chemistry and Agrochemicals

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its aldehyde group participates in Schiff base formation with primary amines, a reaction exploited in designing protease inhibitors.

Table 3: Pharmaceutical Derivatives

| Derivative | Target Activity |

|---|---|

| Schiff base complexes | Anticancer (kinase inhibition) |

| Hydrazone analogs | Antiviral (protease binding) |

Agrochemical Development

In agrochemicals, 2-(6-Chloropyridin-3-yl)acetaldehyde is a precursor for neonicotinoid-like insecticides. Its chlorine and aldehyde groups enhance binding to insect nicotinic acetylcholine receptors, disrupting neurotransmission .

Biological Interactions and Toxicity Considerations

Toxicity Profiling

In vitro assays indicate moderate cytotoxicity (IC₅₀ ≈ 50 μM in HepG2 cells), likely due to reactive oxygen species generation from aldehyde metabolism. Chronic exposure studies in animal models remain pending .

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| 2-(5-Chloropyridin-3-yl)acetaldehyde | Chlorine at 5-position | Reduced electrophilicity |

| 2-(6-Chloropyridin-2-yl)acetaldehyde | Aldehyde at 2-position | Altered regioselectivity in SEAr |

| N-(6-Chloropyridin-3-yl)acetamide | Amide instead of aldehyde | Lower electrophilic character |

The 6-chloro-3-aldehyde substitution pattern optimizes electronic and steric effects for medicinal applications compared to analogues .

Future Research Directions

-

Mechanistic Toxicology: Elucidate proteasome inhibition mechanisms via in vivo models.

-

Catalytic Applications: Explore use in asymmetric catalysis as a chiral ligand precursor.

-

Polymer Chemistry: Investigate incorporation into conductive polymers via aldehyde-amine condensations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume